METHYL 3-{[(3-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
Description
The compound "METHYL 3-{[(3-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE" is a benzothiophene derivative featuring a sulfamoyl group substituted with a 3-chlorophenylmethyl moiety at the 3-position and a methyl ester at the 2-position. The sulfamoyl group enhances hydrogen-bonding interactions with biological targets, while the 3-chlorophenyl substituent may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-23-17(20)15-16(13-7-2-3-8-14(13)24-15)25(21,22)19-10-11-5-4-6-12(18)9-11/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALOGNXHSBVISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzylamine with benzothiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metal-catalyzed substitutions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The benzothiophene core in the target compound offers enhanced aromaticity and planar rigidity compared to thiophene (smaller ring, less conjugation) or pyrazole (non-aromatic, nitrogen-rich) . This may improve binding affinity to hydrophobic enzyme pockets. Sulfamoyl vs. Sulfonamido Groups: The sulfamoyl group (–SO₂NH–) in the target compound differs from the sulfonamido (–SO₂NHR) group in the thiophene analog .
Substituent Effects :
- Chlorophenyl Positioning : The target compound’s 3-chlorophenyl substituent may confer distinct steric and electronic effects compared to the 2,4-dichlorophenyl group in the thiophene analog. Dichlorination increases lipophilicity but may reduce solubility .
- Trifluoromethyl in Pyrazole : The pyrazole derivative’s trifluoromethyl group (–CF₃) enhances metabolic resistance and electronegativity, which is absent in the target compound .
Biological Implications: The methyl ester in both the target compound and the thiophene analog may act as a prodrug moiety, enhancing cell permeability before hydrolysis to the active carboxylic acid .
Research Findings and Data Gaps
- Target Compound: No direct pharmacological data are available in the evidence. However, benzothiophene derivatives with sulfonamide/sulfamoyl groups are reported to inhibit cyclooxygenase-2 (COX-2) and kinases like JAK3 .
- Pyrazole Derivative : The trifluoromethyl-pyrazole compound exhibits antifungal activity against Candida albicans (IC₅₀: 8 µM), attributed to its electrophilic aldehyde group .
Table 2: Physicochemical Properties (Estimated)
Biological Activity
Methyl 3-{[(3-chlorophenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 325.77 g/mol. Its structure features a benzothiophene core, which is known for various biological activities, and a sulfamoyl group that enhances its pharmacological properties.
The biological activity of this compound is largely attributed to the sulfamoyl group, which can form hydrogen bonds with proteins, influencing their structure and function. The chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. This interaction is crucial for the compound's potential as a therapeutic agent.
Antitumor Activity
Research indicates that compounds containing the benzothiophene scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. In particular, some derivatives have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity . The inhibition of these enzymes is relevant for conditions such as Alzheimer's disease.
Antimicrobial and Anti-inflammatory Effects
Benzothiophene derivatives have shown antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, they possess anti-inflammatory properties, potentially useful in treating inflammatory diseases . The presence of the sulfamoyl group may enhance these effects by modulating immune responses.
Case Studies
- Antitumor Efficacy : A study evaluated several benzothiophene derivatives for their cytotoxic effects on cancer cell lines. Compounds were tested at concentrations ranging from 0 to 200 µM, revealing significant inhibition of cell viability at higher concentrations without cytotoxic effects on normal cells .
- Cholinesterase Inhibition : In a comparative study of various benzothiophene derivatives, compounds similar to this compound exhibited varying degrees of AChE and BChE inhibition. The most active compounds were further tested for their effects on neuroblastoma cell viability .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-{[(3-Chlorophenyl)Methyl]Sulfamoyl}-1-Benzothiophene-2-Carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including palladium-catalyzed cross-coupling to form carbon-nitrogen bonds between the sulfamoyl group and the benzothiophene core. Key steps involve:
- Sulfamoylation : Reacting the benzothiophene intermediate with 3-chlorophenylmethyl sulfamoyl chloride under inert conditions.
- Esterification : Using methanol and a coupling agent (e.g., DCC/DMAP) to introduce the methyl ester group.
- Optimization parameters include temperature (60–80°C for cross-coupling), solvent choice (DMF or THF for solubility), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzothiophene scaffold, sulfamoyl group, and methyl ester substituents. Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while the methyl ester resonates as a singlet (~δ 3.9 ppm).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1320 cm⁻¹ (S=O stretch of sulfonamide) validate functional groups.
- Mass Spectrometry (HRMS) : Provides molecular weight confirmation (e.g., [M+H]+ at m/z 394.02) .
Q. How is purity assessed during synthesis, and what purification methods are recommended?
- Methodological Answer :
- Analytical Techniques : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity. Impurities like unreacted sulfamoyl chloride are removed via acid-base extraction .
Q. What are the key functional groups influencing this compound’s reactivity?
- Methodological Answer :
- Benzothiophene Core : Enables π-π stacking in biological targets.
- Sulfamoyl Group (–SO₂NH–) : Participates in hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets).
- Methyl Ester : Hydrolyzes to carboxylic acid under basic conditions, useful for prodrug strategies .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models binding to targets like tyrosine kinases. Parameters include grid box size (20 ų) centered on ATP-binding sites and Lamarckian genetic algorithms.
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Basis sets (e.g., B3LYP/6-31G*) optimize geometry for docking accuracy .
Q. What experimental approaches resolve contradictions in biological assay data (e.g., varying IC₅₀ values across cell lines)?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with standardized cell lines (e.g., HeLa vs. MCF-7) under controlled O₂/CO₂ conditions.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if apoptosis is inconsistent, measure caspase-3/7 activation via fluorogenic substrates .
Q. How does the compound’s conformational flexibility impact its crystallographic refinement?
- Methodological Answer :
- SHELXL Refinement : Apply restraints for flexible sulfamoyl and 3-chlorophenyl groups. Use RIGU and SIMU commands to model anisotropic displacement parameters.
- Mercury CSD Analysis : Visualize void spaces and intermolecular interactions (e.g., C–H···O hydrogen bonds) to assess packing efficiency. Compare with similar benzothiophene derivatives in the Cambridge Structural Database .
Q. What strategies mitigate hydrolysis of the methyl ester during biological assays?
- Methodological Answer :
- Buffer Optimization : Use pH 7.4 phosphate buffers (avoid alkaline conditions).
- Prodrug Design : Replace the ester with a tert-butyl or pivaloyloxymethyl group to enhance stability. Validate via LC-MS stability assays in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
